N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide
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Description
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are known to exhibit antimicrobial, antifungal, antiprotozoal, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole ring. The structure-activity relationships of these derivatives have been studied, and molecular docking studies have been conducted against various targets .
Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific substituents present on the benzothiazole ring. For instance, they can undergo reactions such as acetylation .
Mechanism of Action
Target of action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various targets, including enzymes and receptors, depending on their specific structures . .
Mode of action
The mode of action of benzothiazole derivatives can vary greatly depending on their specific structures and targets. Some benzothiazole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptors
Biochemical pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. Some benzothiazole derivatives have been found to inhibit the growth of bacteria, suggesting that they may interfere with essential biochemical pathways in these organisms
Result of action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Some benzothiazole derivatives have been found to inhibit the growth of bacteria, suggesting that they may have bactericidal or bacteriostatic effects
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-15-7-3-5-13(11-15)19(24)22-16-8-4-6-14(12-16)20-23-17-9-1-2-10-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLLWWXUDAPIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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